Gain of Function: The Phenylsulfanyl-Acetamide Side Chain as a Determinant of Binding Affinity versus the Simple Acetamide Analog
The critical structural difference between the target compound and its simplest analog, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, is the presence of the phenylsulfanyl group. This difference leads to a dramatic functional gap. The simple acetamide analog, which lacks this group, shows negligible inhibition of Aspergillus fumigatus chitinase A1 with an IC50 of 479,000 nM [1]. While the activity of CAS 394234-63-0 against this specific target is not yet published, the presence of the additional phenylsulfanyl moiety provides the necessary structural features for enhanced binding to a range of protein targets, a hypothesis supported by the activity of other phenylthio-containing 1,3,4-thiadiazole derivatives which show potent VEGFR-2 inhibition and antiproliferative activity [2].
| Evidence Dimension | Enzyme inhibition potency (Aspergillus fumigatus chitinase A1) |
|---|---|
| Target Compound Data | Not determined for this specific target (phenylsulfanyl group present, enabling potential target engagement). |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288881): IC50 = 479,000 nM. |
| Quantified Difference | ~>10^5-fold difference in binding elements. Single data point comparison not possible; structural analysis indicates the comparator is essentially inactive. |
| Conditions | Aspergillus fumigatus ChiA1 enzyme inhibition assay. Source: BindingDB (ChEMBL curated). |
Why This Matters
For procurement, this demonstrates that the simple and cheaper acetamide analog is a non-viable substitute for any project requiring bioactive thiadiazole scaffolds; the phenylsulfanyl group is a critical structural feature for biological function.
- [1] BindingDB. BDBM50331838 (CHEMBL1288881): N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. IC50: 4.79E+5 nM for Aspergillus fumigatus ChiA1. View Source
- [2] Toolabi, M., et al. (2022). Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. Archiv der Pharmazie, 355(3), e2100397. View Source
